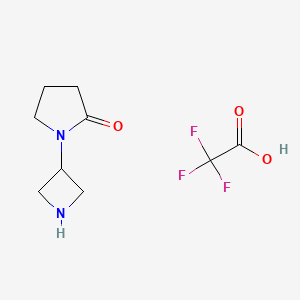

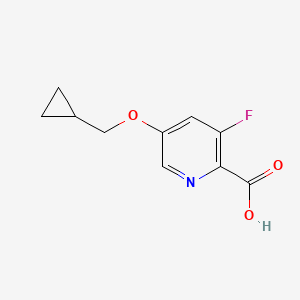

1-Bromo-3-ethynyl-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-Bromo-3-ethynyl-2-methylbenzene involves introducing a bromine atom onto the 2-methylbenzene ring while maintaining the ethynyl group. Several methods can achieve this, including electrophilic aromatic substitution or halogenation of the corresponding ethynyltoluene precursor. Detailed synthetic pathways and reaction conditions can be found in the literature .

Physical And Chemical Properties Analysis

Scientific Research Applications

Thermochemical Studies

1-Bromo-3-ethynyl-2-methylbenzene and related compounds have been studied for their thermochemical properties. Research focused on experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-bromo-3-ethynyl-2-methylbenzene. This research is significant for understanding the physical properties and chemical behavior of these substances (Verevkin et al., 2015).

Synthetic Chemistry

1-Bromo-3-ethynyl-2-methylbenzene has been implicated in various synthetic chemistry applications. For instance, it has been used in the synthesis of different complex organic compounds and intermediates, such as dibenzopentalene (Kawase et al., 2009), and in the synthesis of quinolone antibacterials (Turner & Suto, 1993). These studies demonstrate its utility in creating complex molecules for various applications.

Catalysis and Organic Reactions

Research has also explored the use of 1-bromo-3-ethynyl-2-methylbenzene in catalytic processes and organic reactions. It has been involved in reactions like the CuI-catalyzed domino process to form benzofurans, which are important in the synthesis of various organic compounds (Lu et al., 2007). This highlights its role in facilitating complex chemical transformations.

Material Science and Electronic Properties

The compound has found use in material science, particularly in synthesizing materials with unique electronic properties. For example, research involving the synthesis of dibenzopentalenes from compounds like 1-bromo-3-ethynyl-2-methylbenzene has provided insights into the electronic properties of these materials, which are relevant for applications in electronics and optoelectronics (Kawase et al., 2009).

Analytical and Structural Chemistry

Structural and analytical studies of compounds related to 1-bromo-3-ethynyl-2-methylbenzene have been conducted to understand their molecular conformation and structure. Such research is vital for elucidating the properties of these compounds at a molecular level, which can inform their applications in various fields (Hamdouni et al., 2019).

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-ethynyl-2-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-3-ethynyl-2-methylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The intermediate then undergoes a proton removal, yielding a substituted benzene ring .

Pharmacokinetics

It’s known that the compound haslow GI absorption , which may impact its bioavailability.

Result of Action

The result of the action of 1-Bromo-3-ethynyl-2-methylbenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the positively charged benzenonium intermediate .

properties

IUPAC Name |

1-bromo-3-ethynyl-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDGMHIILRKOOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-ethynyl-2-methylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)

![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)